Strategic Utilization of 4-Methyl-2-(trimethylsilyl)phenyl Triflate in Aryne Chemistry
Strategic Utilization of 4-Methyl-2-(trimethylsilyl)phenyl Triflate in Aryne Chemistry
Technical Whitepaper | CAS: 262373-15-9
Executive Summary
4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS 262373-15-9) serves as a specialized "Kobayashi precursor" for the generation of 4-methylbenzyne under mild, fluoride-induced conditions. Unlike traditional benzyne generation methods involving unstable diazonium carboxylates or harsh organolithium deprotonations, this silyl triflate allows for the controlled release of the reactive aryne intermediate at neutral pH and ambient temperatures.
This guide addresses the physicochemical profile, mechanistic pathways, and critical regiochemical considerations required for deploying this reagent in the synthesis of polysubstituted arenes and pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Parameter | Specification |
| CAS Number | 262373-15-9 |
| IUPAC Name | 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
| Synonyms | 2-(Trimethylsilyl)-p-tolyl triflate; 4-Methyl-2-TMS-phenyl OTf |
| Molecular Formula | C₁₁H₁₅F₃O₃SSi |
| Molecular Weight | 312.38 g/mol |
| Appearance | Colorless to light yellow liquid |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in CH₃CN, THF, CH₂Cl₂, Toluene |
| Sensitivity | Moisture sensitive (hydrolysis of triflate/silyl groups) |
Mechanism of Action: Fluoride-Induced Elimination
The utility of this compound relies on the high affinity of silicon for fluorine (approx. 135 kcal/mol). The reaction proceeds via a concerted or stepwise elimination mechanism, triggered by a fluoride source (typically CsF or TBAF).
The Pathway[6][7][8]
-
Activation: Fluoride (
) attacks the silicon atom of the trimethylsilyl (TMS) group. -
Elimination: The developing negative charge at the C2 position induces the expulsion of the adjacent triflate (
) leaving group at C1. -
Aryne Formation: A strained triple bond (benzyne) forms between C1 and C2.
-
Trapping: The highly electrophilic benzyne is intercepted by a nucleophile or diene.
Figure 1: The fluoride-induced elimination pathway generating 4-methylbenzyne from the silyl triflate precursor.
Strategic Application: Regioselectivity Challenges
Expertise Insight: While 3-substituted benzynes (e.g., 3-methoxybenzyne) often exhibit high regioselectivity due to strong inductive effects and steric hindrance, 4-methylbenzyne is notoriously challenging regarding regiocontrol.
The Inductive Weakness
The methyl group at position 4 is a weak electron-donating group (EDG). It exerts a mild inductive effect (+I) that slightly destabilizes negative charge accumulation at the para position (C1) relative to the meta position (C2). However, this effect is often insufficient to drive exclusive selectivity.
-
Nucleophilic Attack: When a nucleophile attacks the triple bond, it can attack at C1 (para to methyl) or C2 (meta to methyl).
-
Observed Ratios: In many literature reports (e.g., trifluoromethanesulfonylation), the ratio of isomers is often near 1:1 (e.g., 48:52), rendering this precursor less effective for asymmetric synthesis unless coupled with:
-
Bulky Nucleophiles: Steric clashes can force selectivity away from the methyl group.
-
Intramolecular Traps: Tethering the nucleophile to the precursor enforces regiochemistry via ring size constraints.
-
Figure 2: Divergent nucleophilic attack pathways demonstrating the low regioselectivity inherent to the 4-methylbenzyne intermediate.
Experimental Protocol: Benzyne Generation & Trapping
Objective: Generation of 4-methylbenzyne and subsequent Diels-Alder cycloaddition with furan (Model Reaction).
Reagents
-
Precursor: 4-Methyl-2-(trimethylsilyl)phenyl triflate (1.0 equiv)
-
Activator: Cesium Fluoride (CsF) (2.0 equiv)
-
Trap: Furan (5.0 equiv)
-
Solvent: Acetonitrile (CH₃CN), anhydrous.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon.
-
Solvation: Add the CsF (weighed rapidly to avoid water absorption) and anhydrous CH₃CN .
-
Addition of Trap: Add Furan (excess) to the suspension.
-
Precursor Addition: Add 4-Methyl-2-(trimethylsilyl)phenyl triflate via syringe.
-
Note: Unlike organolithium methods which require -78°C, this reaction is initiated at room temperature (23°C) .
-
-
Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor consumption of the triflate via TLC (Hexane/EtOAc).
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x).
-
Dry organic layer over MgSO₄ and concentrate in vacuo.
-
-
Purification: Purify the resulting 1,4-epoxy-1,4-dihydronaphthalene derivative via flash column chromatography (Silica gel).
Self-Validating Checkpoints
-
Color Change: The reaction often turns slightly yellow/brown upon benzyne generation.
-
TLC: The silyl triflate spot (high R_f) should disappear completely. If it remains, the fluoride source may be "wet" (inactive).
Safety & Stability
-
Comparison to Diazoniums: Silyl triflates are significantly safer than benzenediazonium-2-carboxylates (which are shock-sensitive explosives). Calorimetric analysis suggests silyl triflates do not exhibit runaway thermal decomposition under standard Kobayashi conditions.
-
Hydrolysis Risk: The Si-C bond and the triflate ester are sensitive to moisture. Storage in a desiccator or glovebox is mandatory to prevent degradation into the corresponding phenol and silanol.
References
-
TCI Chemicals. (2024). 4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Product Specifications. Link
-
Kelleghan, A. V., et al. (2020).[1] "Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor." Organic Letters, 22(4), 1665-1669.[1] Link
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters, 12(8), 1211-1214. Link
-
Xu, J., et al. (2019). "Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes." Chemistry – An Asian Journal, 14(10). (Discusses regioselectivity ratios of 4-methyl precursors). Link
